molecular formula C21H28O10 B593450 erythro-Guaiacylglycerol beta-threo-syringylglycerol ether CAS No. 1313434-74-0

erythro-Guaiacylglycerol beta-threo-syringylglycerol ether

Cat. No.: B593450
CAS No.: 1313434-74-0
M. Wt: 440.445
InChI Key: NVVRMRVCLWOKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy}-3,5-dimethoxyphenyl)propane-1,2,3-triol is a guaiacyl lignin that is guaiacylglycerol in which the hydrogen on the 2-hydroxy function has been replaced by a 4-(1,2,3-trihydroxypropan-1-yl)-2,6-dimethoxyphenyl group. It has a role as a plant metabolite. It is a guaiacyl lignin, a member of phenols, a dimethoxybenzene, a secondary alcohol and a primary alcohol. It derives from a guaiacylglycerol.

Scientific Research Applications

Formation and Synthesis in Lignin Studies

Studies have focused on the formation of compounds similar to 1-(4-{[1,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy}-3,5-dimethoxyphenyl)propane-1,2,3-triol in lignin, a complex organic polymer found in the cell walls of plants. These compounds have been observed as reaction products in the acid treatment of birch lignin, indicating their potential origin from lignin structures (Li, Lundquist, & Stenhagen, 1996). Furthermore, synthetic pathways have been developed for compounds structurally similar to this molecule, which are often found in natural sources such as Iryanthera laevis and Broussonetia papyrifera (Almeida, Fraiz, & Braz-Filho, 1999).

Metabolism by Fungi and Bacteria

Research has also highlighted the metabolism of related diarylpropane lignin model compounds by fungi and bacteria. The white-rot basidiomycete Phanerochaete chrysosporium, for instance, has been shown to metabolize diarylpropane derivatives, providing insights into the biological degradation of lignin (Enoki & Gold, 1982). Additionally, Pseudomonas acidovorans D3, a natural bacterial isolate, has been found to grow on lignin model compounds structurally similar to the subject molecule, suggesting its potential role in lignin degradation (Vicuña, González, Mozuch, & Kirk, 1987).

Pyrolytic Reactivities in Lignin Pyrolysis

The pyrolytic behavior of lignin model compounds, such as 1,2-diarylpropane-1,3-diol types, has been studied to understand the thermal degradation of lignin. Such studies help in elucidating the thermal behavior of lignin subunits and contribute to the understanding of lignin's role in biomass conversion technologies (Watanabe, Kawamoto, & Saka, 2015).

Properties

IUPAC Name

1-[4-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]propane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O10/c1-28-15-6-11(4-5-13(15)24)20(27)18(10-23)31-21-16(29-2)7-12(8-17(21)30-3)19(26)14(25)9-22/h4-8,14,18-20,22-27H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVRMRVCLWOKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
erythro-Guaiacylglycerol beta-threo-syringylglycerol ether
Reactant of Route 2
erythro-Guaiacylglycerol beta-threo-syringylglycerol ether
Reactant of Route 3
erythro-Guaiacylglycerol beta-threo-syringylglycerol ether
Reactant of Route 4
erythro-Guaiacylglycerol beta-threo-syringylglycerol ether
Reactant of Route 5
erythro-Guaiacylglycerol beta-threo-syringylglycerol ether
Reactant of Route 6
erythro-Guaiacylglycerol beta-threo-syringylglycerol ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.